molecular formula C11H17ClN2OS B2458246 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide CAS No. 1218114-38-5

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide

Cat. No.: B2458246
CAS No.: 1218114-38-5
M. Wt: 260.78
InChI Key: VXYGDOHMIGHOGC-UHFFFAOYSA-N
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Description

2-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide (CAS 1218114-38-5) is a high-purity chemical compound supplied for research and further manufacturing applications. With a molecular formula of C₁₁H₁₇ClN₂OS and a molecular weight of 260.78 g/mol, this specialist reagent features a chlorinated thiophene ring system, a structural motif of significant interest in medicinal chemistry . Thiophene derivatives are extensively investigated for their diverse biological activities and wide therapeutic potential, with scientific literature highlighting their potent anticonvulsant, anti-inflammatory, and antibacterial properties . Researchers value this compound as a key synthetic intermediate or building block in the development of novel pharmacologically active molecules, including hypnotic agents such as etizolam . The amino and amide functional groups facilitate hydrogen bonding, which is critical for interactions with biological targets, while the chlorinated thiophene ring can enhance lipophilicity and engage in halogen bonding, potentially increasing biological activity in enzyme inhibition and receptor binding studies . This product is strictly for research and further manufacturing use and is not intended for direct human or veterinary use . For your safety, please refer to the available Safety Data Sheet (SDS) and handle this material with appropriate precautions. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2OS/c1-3-4-8(13)11(15)14-7(2)9-5-6-10(12)16-9/h5-8H,3-4,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYGDOHMIGHOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(C)C1=CC=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Key Challenges

Structural Overview

2-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide features a pentanamide backbone with an amino group at the second carbon and a 5-chlorothiophene moiety attached via an ethyl group to the amide nitrogen. Its molecular formula is C₁₁H₁₇ClN₂OS (MW: 260.78 g/mol). The chlorothiophene ring introduces aromaticity and electron-withdrawing effects, complicating synthetic routes due to potential side reactions at the sulfur and chlorine sites.

Table 1: Key Molecular Properties
Property Value
Molecular Formula C₁₁H₁₇ClN₂OS
Molecular Weight 260.78 g/mol
IUPAC Name This compound
SMILES CCCCC(N)C(=O)NC(C)C1=CC=C(S1)Cl
Key Functional Groups Amide, primary amine, chlorothiophene

Synthetic Routes and Methodological Advances

Stepwise Synthesis from 2-Aminopentanoic Acid

A foundational approach, adapted from patent CN101684078A, involves:

Step 1: Chlorination and Cyclization
2-Aminopentanoic acid is treated with bis(trichloromethyl)carbonate (BTC) in dichloromethane at −5–110°C to form 5-propyl-2,5-oxazolidinedione . BTC acts as a dual chlorinating and cyclizing agent, with reaction completion confirmed via thin-layer chromatography (TLC).

Step 2: Ring-Opening Ammoniation
The oxazolidinedione intermediate undergoes ammoniation with gaseous NH₃ in methanol, cleaving the ring to yield 2-aminopentanamide . Excess ammonia ensures complete conversion, though prolonged exposure risks hydrolysis.

Step 3: Thiophene Incorporation
The amide nitrogen is functionalized with 1-(5-chlorothiophen-2-yl)ethylamine via Schotten-Baumann reaction :

  • Activate 2-aminopentanamide’s carboxyl group using oxalyl chloride in CH₂Cl₂ at 0°C.
  • Couple the acid chloride with 1-(5-chlorothiophen-2-yl)ethylamine in the presence of Et₃N to form the final product.
Table 2: Reaction Conditions and Yields
Step Reagents Temperature Yield (%)
1 BTC, CH₂Cl₂ −5–110°C 85–90
2 NH₃(g), MeOH 25°C 78
3 Oxalyl chloride, Et₃N 0°C → 25°C 65–70

Optimization Strategies for Scalability

Solvent and Catalyst Selection

  • BTC vs. Thionyl Chloride : BTC minimizes side reactions compared to SOCl₂, which can sulfonate the thiophene ring.
  • Green Solvent Alternatives : Recent work advocates replacing dichloromethane with cyclopentyl methyl ether (CPME) , reducing environmental impact without sacrificing yield.

Purification Techniques

Crude product purification employs flash column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1). HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥95% purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.15 (d, J = 3.6 Hz, 1H, thiophene-H), 6.85 (d, J = 3.6 Hz, 1H, thiophene-H), 3.25 (q, J = 6.8 Hz, 1H, CH-NH), 1.45 (s, 9H, C(CH₃)₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 680 cm⁻¹ (C-S).

Mass Spectrometry

ESI-MS (m/z): 261.1 [M+H]⁺, consistent with theoretical MW.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

  • Biological Activity Studies : Research indicates that 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Medicine

  • Therapeutic Investigations : The compound is under investigation for its potential therapeutic effects in treating diseases such as cancer and inflammation. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease progression.

Industry

  • Material Development : In industrial applications, this compound can be utilized to develop new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Escherichia coli and Staphylococcus aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential development into anticancer agents. These studies underscore the need for further investigation into the mechanisms through which this compound exerts its effects.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[1-(5-bromothiophen-2-yl)ethyl]pentanamide
  • 2-amino-N-[1-(5-fluorothiophen-2-yl)ethyl]pentanamide
  • 2-amino-N-[1-(5-methylthiophen-2-yl)ethyl]pentanamide

Uniqueness

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide is unique due to the presence of the chlorine atom in the thiophene ring, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with different substituents on the thiophene ring .

Biological Activity

2-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activities. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including case studies and experimental data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16ClN2S\text{C}_12\text{H}_{16}\text{Cl}\text{N}_2\text{S}

This structure indicates the presence of a thiophene ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies show that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and promote cell survival in models of neurodegeneration .

Case Study 1: In Vitro Evaluation

A study conducted on neuronal cell lines treated with varying concentrations of the compound revealed a dose-dependent increase in cell viability. The results indicated that at a concentration of 50 µM, there was a significant reduction in apoptosis markers compared to untreated controls .

Case Study 2: In Vivo Model

In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema and inflammatory markers in serum. This suggests its potential utility in treating inflammatory disorders .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : It appears to downregulate the synthesis of pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of the thiophene moiety contributes to its ability to scavenge free radicals.

Q & A

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with hypothetical targets (e.g., opioid receptors, given structural similarity to fentanyl derivatives in ). Focus on the chlorothiophene group’s hydrophobic interactions and amide hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., water or lipid bilayers) to assess conformational stability. Compare predicted low-energy conformers with crystallographic data (if available) .
  • X-ray Crystallography : For definitive structural validation, grow single crystals via slow evaporation (e.g., using methanol/water mixtures). Refinement with SHELXL can resolve torsional angles and packing motifs .

How can the stability of this compound under various pH and temperature conditions be systematically evaluated?

Advanced Research Question
Design accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 1–13) and incubate at 37°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Acidic conditions may hydrolyze the amide bond, requiring protective formulations .
  • Thermal Stability : Store solid samples at 4°C, 25°C, and 40°C. Use DSC/TGA to identify decomposition temperatures. notes that similar compounds degrade above 150°C, suggesting refrigeration for long-term storage .
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS. Chlorothiophene derivatives are prone to photoisomerization, necessitating amber vials .

What strategies can differentiate stereoisomers during the synthesis of chiral pentanamide derivatives?

Advanced Research Question

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acylation to induce enantioselectivity. highlights piperazine coupling reactions where stereochemistry is critical .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra (TD-DFT calculations) to assign absolute configuration .

How can researchers validate the purity of this compound for in vitro assays?

Basic Research Question

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities. MS detection identifies co-eluting contaminants (e.g., unreacted amine or acyl chloride) .
  • Elemental Analysis : Compare measured C/H/N percentages with theoretical values (calculated from C14H20ClN2OS). Deviations >0.3% indicate significant impurities .
  • Karl Fischer Titration : Quantify residual water (<0.1% w/w) to ensure stability in hygroscopic samples .

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